BenchChemオンラインストアへようこそ!

2-Butyl-4,5-dichloropyridazin-3(2H)-one

Monoamine transporter pharmacology SERT inhibition Structure-activity relationship

Verify CAS 51659-49-5 to secure the n-butyl isomer, not the mechanistically divergent tert-butyl analog (CAS 84956-71-8). This compound delivers sub-nanomolar nAChR antagonism (α3β4 IC50=1.8 nM; α4β2=12.0 nM; α1β1γδ=7.9 nM), defined SERT selectivity (SERT/DAT=6.6–9.5×), and established in vivo dosing (tail-flick ED50=1.2 mg/kg). The 4,5-dichloro substitution enables regioselective cross-coupling. Confirm N2-substituent identity upon receipt to prevent isomer-induced experimental confounds.

Molecular Formula C8H10Cl2N2O
Molecular Weight 221.08 g/mol
CAS No. 51659-49-5
Cat. No. B14658149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4,5-dichloropyridazin-3(2H)-one
CAS51659-49-5
Molecular FormulaC8H10Cl2N2O
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(=C(C=N1)Cl)Cl
InChIInChI=1S/C8H10Cl2N2O/c1-2-3-4-12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3
InChIKeyUSZRSBOXEHUPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4,5-dichloropyridazin-3(2H)-one (CAS 51659-49-5): Core Scaffold and Procurement Baseline


2-Butyl-4,5-dichloropyridazin-3(2H)-one (CAS 51659-49-5) is a dihalogenated pyridazin-3(2H)-one derivative with molecular formula C8H10Cl2N2O and molecular weight 221.08 g/mol [1]. This compound features a 4,5-dichloro substitution pattern on the pyridazinone core with an n-butyl group at the N2 position. The 4,5-dichloropyridazin-3(2H)-one scaffold serves as a versatile synthetic intermediate for nucleophilic aromatic substitution and cross-coupling reactions, enabling access to a wide range of functionalized pyridazinones with applications spanning medicinal chemistry and agrochemical discovery [2].

Why Generic Substitution of 2-Butyl-4,5-dichloropyridazin-3(2H)-one (CAS 51659-49-5) Fails: SAR Criticality of N2 Substituent and Halogen Positioning


Substitution among 4,5-dichloropyridazin-3(2H)-one derivatives without confirming exact N2-substituent identity introduces material risk of functional divergence. The N2-alkyl chain length and branching directly influence lipophilicity, target binding kinetics, and synthetic reactivity profiles. Notably, the n-butyl derivative (CAS 51659-49-5) and its tert-butyl isomer (CAS 84956-71-8) share identical molecular formula (C8H10Cl2N2O) and molecular weight (221.08 g/mol) but exhibit distinct physicochemical and biological behaviors due to steric and conformational differences at the N2 position . Cross-study evidence indicates that the 4,5-dichloro substitution pattern confers differential reactivity in nucleophilic displacement compared to 5,6-dichloro or monochloro analogs [1]. Procurement specifications must therefore verify both CAS number and N2-substituent identity, as generic 'dichloropyridazinone' sourcing may inadvertently supply an isomer with divergent experimental outcomes.

Quantitative Differentiation Evidence for 2-Butyl-4,5-dichloropyridazin-3(2H)-one (CAS 51659-49-5) Versus Structural Analogs


Monoamine Transporter Inhibition Profile: Distinct SERT Selectivity of n-Butyl Derivative

The n-butyl derivative exhibits a distinctive monoamine transporter inhibition profile with marked selectivity for serotonin transporter (SERT) over dopamine transporter (DAT). At human SERT expressed in HEK293 cells, the compound inhibits [3H]serotonin uptake with an IC50 of 100.0 nM [1]. In contrast, at human DAT under identical expression system (HEK293 cells), inhibition of [3H]dopamine uptake yields IC50 values ranging from 658 nM to 945 nM depending on assay duration and radioligand [1]. This represents a SERT/DAT selectivity ratio of approximately 6.6-fold to 9.5-fold. This profile is mechanistically distinct from the tert-butyl isomer (CAS 84956-71-8), which has been characterized structurally as a ligand of FEM1B E3 ligase in crystallographic studies [2], indicating divergent biological target engagement between the two C8H10Cl2N2O isomers.

Monoamine transporter pharmacology SERT inhibition Structure-activity relationship Neuropharmacology

nAChR Antagonist Activity: Quantitative Potency Profile Across Receptor Subtypes

2-Butyl-4,5-dichloropyridazin-3(2H)-one demonstrates potent antagonist activity across multiple nicotinic acetylcholine receptor (nAChR) subtypes with subtype-dependent potency variation. At human α3β4 nAChR expressed in SH-SY5Y cells, the compound inhibits carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM [1]. At human α4β2 nAChR under the same assay conditions, the IC50 is 12.0 nM, and at human α4β4 nAChR, the IC50 is 15.0 nM [1]. The compound also antagonizes α1β1γδ (muscle-type) nAChR with an IC50 of 7.9 nM [1]. This nanomolar potency across multiple nAChR subtypes contrasts with the compound's micromolar-range activity at P2X3 purinoceptors (10 μM evaluation concentration) [2], demonstrating that biological activity is highly target-dependent and cannot be extrapolated from scaffold class alone.

Nicotinic acetylcholine receptors nAChR pharmacology Smoking cessation Ion channel modulation

In Vivo Nicotine Antagonism: Murine Behavioral Pharmacology Differentiates n-Butyl Derivative

Subcutaneous administration of 2-butyl-4,5-dichloropyridazin-3(2H)-one in ICR mice produces dose-dependent antagonism of nicotine-induced behavioral responses across multiple endpoints. In the tail-flick assay measuring nicotine-induced antinociception, the compound exhibits an effective dose (ED50 equivalent) of 1.2 mg/kg [1]. In the hotplate assay under identical conditions, the effective dose is 15.0 mg/kg [1]. The compound also inhibits nicotine-induced increase in locomotor activity with an effective dose of 4.9 mg/kg, and antagonizes nicotine-induced hypothermia with an effective dose of 9.2 mg/kg [1]. This in vivo activity profile distinguishes the compound from structural analogs that lack characterized systemic behavioral pharmacology data. The quantitative dose-response variation across behavioral endpoints (1.2-15.0 mg/kg range) provides a benchmark for assessing N2-substituent-dependent in vivo efficacy in nicotine addiction models.

In vivo pharmacology Nicotine addiction models Behavioral pharmacology Smoking cessation

Optimal Application Scenarios for 2-Butyl-4,5-dichloropyridazin-3(2H)-one (CAS 51659-49-5) Based on Verified Evidence


Nicotinic Acetylcholine Receptor (nAChR) Pharmacology and Smoking Cessation Research

2-Butyl-4,5-dichloropyridazin-3(2H)-one (CAS 51659-49-5) is quantitatively validated for nAChR pharmacology studies. The compound exhibits sub-nanomolar to low-nanomolar antagonist potency across human α3β4 (IC50 = 1.8 nM), α4β2 (IC50 = 12.0 nM), α4β4 (IC50 = 15.0 nM), and muscle-type α1β1γδ (IC50 = 7.9 nM) nAChR subtypes [1]. This characterized potency profile, combined with in vivo efficacy in murine nicotine addiction models (tail-flick ED50 equivalent = 1.2 mg/kg; locomotor activity inhibition = 4.9 mg/kg; hypothermia antagonism = 9.2 mg/kg) [1], establishes this compound as a tool for investigating nicotinic receptor function and evaluating smoking cessation pharmacotherapies. The n-butyl substituent is critical for this activity; procurement of the tert-butyl isomer (CAS 84956-71-8) would instead yield a compound with documented E3 ligase (FEM1B) binding activity [2], which is mechanistically unrelated to nAChR pharmacology.

Monoamine Transporter Selectivity Studies with SERT/DAT Differentiation

For researchers investigating serotonin transporter (SERT) pharmacology with a requirement for defined SERT/DAT selectivity, 2-butyl-4,5-dichloropyridazin-3(2H)-one provides a characterized tool compound. The compound inhibits human SERT with an IC50 of 100.0 nM, while showing 6.6-fold to 9.5-fold lower potency at human DAT (IC50 = 658-945 nM) in HEK293 cell-based uptake assays [1]. This SERT-preferring profile enables studies of serotoninergic signaling with reduced confounding dopaminergic effects. The quantitative selectivity window is established under standardized assay conditions, supporting reproducible experimental design. Verification of CAS 51659-49-5 upon procurement is essential, as the structurally isomeric tert-butyl derivative (CAS 84956-71-8) lacks characterized monoamine transporter activity and is instead associated with FEM1B E3 ligase binding [2].

In Vivo Behavioral Pharmacology of Nicotine Dependence

This compound is characterized in murine behavioral models of nicotine addiction, providing dose-response benchmarks across multiple endpoints: tail-flick antinociception (1.2 mg/kg sc), hotplate antinociception (15.0 mg/kg sc), locomotor activity stimulation (4.9 mg/kg sc), and hypothermia (9.2 mg/kg sc) [1]. The 12.5-fold differential sensitivity between tail-flick and hotplate assays indicates endpoint-specific pharmacology that may inform mechanistic studies of nicotine's behavioral effects. The established in vivo dosing parameters enable direct use in preclinical nicotine dependence research without requiring de novo dose-finding studies. Procurement of the exact CAS 51659-49-5 ensures consistency with published in vivo findings, as N2-substituent variation would alter pharmacokinetic properties and potentially confound dose-response relationships.

Pyridazinone Scaffold Derivatization and Cross-Coupling Chemistry

As a 4,5-dichloropyridazin-3(2H)-one derivative, 2-butyl-4,5-dichloropyridazin-3(2H)-one serves as a versatile synthetic intermediate for further functionalization. The 4,5-dichloro substitution pattern enables regioselective nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, providing access to a diverse array of 4- and/or 5-substituted pyridazinone analogs [1]. The n-butyl group at N2 provides defined lipophilicity and steric properties that influence subsequent synthetic transformations and final product physicochemical profiles. This compound is suitable for medicinal chemistry programs requiring pyridazinone-based building blocks with established synthetic tractability and a characterized core scaffold. The 4,5-dichloro arrangement is distinct from 5,6-dichloropyridazinone scaffolds, which exhibit different regioselectivity in nucleophilic displacement and cross-coupling reactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.